molecular formula C21H17Cl2FN2O3S B3669523 N~2~-(2,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3669523
M. Wt: 467.3 g/mol
InChI Key: NZFKGKBBZPUOMN-UHFFFAOYSA-N
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Description

N~2~-(2,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of multiple functional groups, including dichlorobenzyl, fluorophenyl, and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The starting materials may include 2,4-dichlorobenzyl chloride, 2-fluoroaniline, and phenylsulfonyl chloride. The synthesis process may involve the following steps:

    Nucleophilic Substitution: Reacting 2,4-dichlorobenzyl chloride with a suitable nucleophile to introduce the benzyl group.

    Amidation: Coupling the intermediate with 2-fluoroaniline to form the glycinamide backbone.

    Sulfonylation: Introducing the phenylsulfonyl group using phenylsulfonyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This may include controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential as a pharmaceutical agent for treating specific diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide shares structural similarities with other glycinamides, such as N-(2-chlorobenzyl)-N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinamide.
  • Other related compounds may include derivatives with different substituents on the benzyl, phenyl, or sulfonyl groups.

Uniqueness

The uniqueness of N2-(2,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2O3S/c22-16-11-10-15(18(23)12-16)13-26(30(28,29)17-6-2-1-3-7-17)14-21(27)25-20-9-5-4-8-19(20)24/h1-12H,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFKGKBBZPUOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(2,4-dichlorobenzyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

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